Tricosanoic acid

Descripción general

Descripción

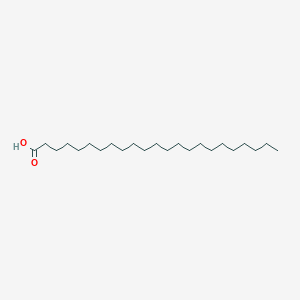

Tricosanoic acid, also known as Tricosylic acid, is a 23-carbon long-chain saturated fatty acid with the chemical formula CH3(CH2)21COOH . It occurs naturally in the leaves of Cecropia adenopus and in fennel . It also occurs in small quantities in the lipids of various other plants .

Synthesis Analysis

The synthesis of Tricosanoic acid involves a multi-step reaction with three steps . The process involves the use of sodium ethylate and benzene . The reaction product is then heated under 5 Torr up to 180°C .Molecular Structure Analysis

The molecular formula of Tricosanoic acid is C23H46O2 . Its InChI code is InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25) . The molecule contains a total of 70 bonds, including 24 non-H bonds, 1 multiple bond, 21 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Tricosanoic Acid is an odd chain fatty acid. Fatty acids with odd numbers of carbon atoms are produced primarily by initiating the synthetic series with the three carbon compound, propionic acid . Vitamin B12 is required for the conversion of propionate into succinate for oxidation in the central energy pathways .Physical And Chemical Properties Analysis

Tricosanoic acid is a solid substance . Its molecular weight is 354.61 . It is soluble in ethanol at a concentration of 3 mg/mL when subjected to ultrasonic and warming .Aplicaciones Científicas De Investigación

Biochemical, Lipidomics, and Metabolomics Research

Summary of the Application

Tricosanoic acid is significant in biochemical, lipidomics, and metabolomics research applications . It is naturally synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid . It can be found acylated to various glyco-, phospho-, and sphingolipids, including gangliosides .

Methods of Application

Tricosanoic acid is used in its fatty acid methyl ester (FAME) form, known as Methyl tricosanoate . This form is used as an internal standard to quantify fatty acids or other FAMEs .

Results or Outcomes

The use of Tricosanoic acid in these research fields helps in the understanding of lipid metabolism and the role of specific lipids in health and disease .

Quantification of Fatty Acids

Summary of the Application

Tricosanoic acid has been used as an internal standard in the quantification of eicosapentaenoic (EPA) and docosahexaenoic (DHA) fatty acids .

Methods of Application

In its form as Methyl tricosanoate, Tricosanoic acid is used as an internal standard. The fatty acids EPA and DHA are compared to the standard to determine their quantities .

Results or Outcomes

The use of Tricosanoic acid as an internal standard allows for accurate quantification of EPA and DHA fatty acids, which are important for human health .

Natural Occurrence in Plants

Summary of the Application

Tricosanoic acid occurs naturally in the leaves of certain plants, such as Cecropia adenopus and fennel . It also occurs in small quantities in the lipids of various other plants .

Methods of Application

The presence of Tricosanoic acid in these plants can be detected and quantified using various analytical techniques, such as gas chromatography and mass spectrometry .

Results or Outcomes

The identification of Tricosanoic acid in these plants contributes to our understanding of plant lipid metabolism and could have implications for plant breeding and genetic modification strategies .

Hair Growth Stimulant

Summary of the Application

Tricosanoic acid has been shown to stimulate hair growth .

Methods of Application

While the specific methods of application are not detailed, it is likely that Tricosanoic acid would be applied topically to the scalp in a formulation designed for skin absorption .

Results or Outcomes

The use of Tricosanoic acid as a hair growth stimulant could have potential applications in the treatment of conditions such as alopecia .

Use in Cosmetics

Summary of the Application

Tricosanoic acid is used in the formulation of cosmetics . It is known to have emollient properties, which can help to soften and soothe the skin .

Methods of Application

In cosmetics, Tricosanoic acid is typically incorporated into a cream or lotion. It can be applied topically to the skin .

Results or Outcomes

The use of Tricosanoic acid in cosmetics can improve skin texture and appearance .

Use in Food Industry

Summary of the Application

Tricosanoic acid is used in the food industry as a food additive . It is used as an anti-foaming agent, and it can also be used to adjust the melting point of fats .

Methods of Application

In the food industry, Tricosanoic acid is typically added during the manufacturing process .

Results or Outcomes

The use of Tricosanoic acid in the food industry can improve the quality and stability of food products .

Safety And Hazards

Tricosanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Direcciones Futuras

Tricosanoic acid has been found in various edible mushroom species and has been shown to be a hair growth stimulant . It inhibits lysis of human erythrocytes induced by S. aureus delta toxin in a concentration-dependent manner . Tricosanoic acid levels are decreased in the sebum of patients with papulopustular rosacea and increased in malignant, but not adjacent nonmalignant, prostate tissue in patients with prostate cancer . These findings suggest potential future directions for the use of Tricosanoic acid in medical and cosmetic applications .

Propiedades

IUPAC Name |

tricosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZVDURJDFGERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93966-37-1 (lead salt), 94087-10-2 (aluminum salt), 98978-62-2 (calcium salt) | |

| Record name | Tricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40179067 | |

| Record name | Tricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Tricosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tricosanoic acid | |

CAS RN |

2433-96-7 | |

| Record name | Tricosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricosanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC9A0MS6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77.0 - 79.0 °C | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

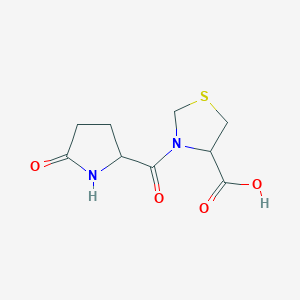

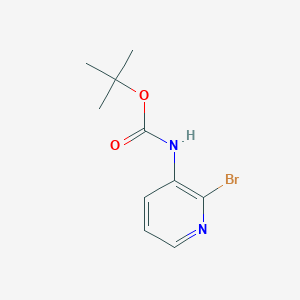

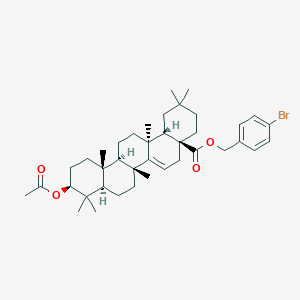

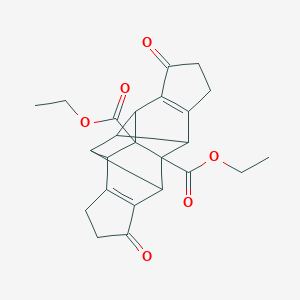

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)